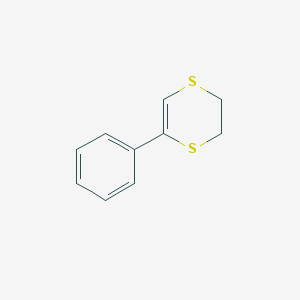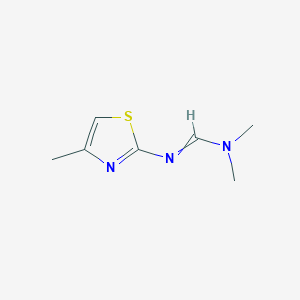
N'-(4-Methyl-2-thiazolyl)-N,N-dimethyl-methanimidamide
Übersicht
Beschreibung
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a formamidine group attached to a thiazole ring, with additional methyl groups enhancing its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine typically involves the reaction of 4-methylthiazole with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The general reaction scheme is as follows:
Starting Materials: 4-methylthiazole and N,N-dimethylformamide dimethyl acetal.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as sodium hydride or potassium tert-butoxide.
Procedure: The 4-methylthiazole is reacted with N,N-dimethylformamide dimethyl acetal in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-acetamidine: Similar structure but with an acetamidine group instead of a formamidine group.
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-benzamidine: Contains a benzamidine group, offering different chemical properties.
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-thiourea: Features a thiourea group, which can influence its reactivity and biological activity.
Uniqueness
N,N-dimethyl-N’-(4-methyl-thiazol-2-yl)-formamidine is unique due to its specific combination of a formamidine group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11N3S |
|---|---|
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(4-methyl-1,3-thiazol-2-yl)methanimidamide |
InChI |
InChI=1S/C7H11N3S/c1-6-4-11-7(9-6)8-5-10(2)3/h4-5H,1-3H3 |
InChI-Schlüssel |
TXCWDCATUQNOMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)N=CN(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
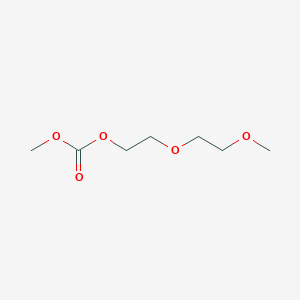
![2-Chloro-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B8729106.png)

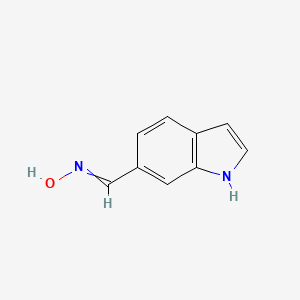
![4-Chloro-6-(4-nitrophenyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8729133.png)
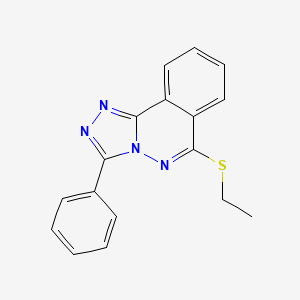



![4-Hydroxy-6-oxo-3-phenyl-6,7-dihydro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B8729154.png)



